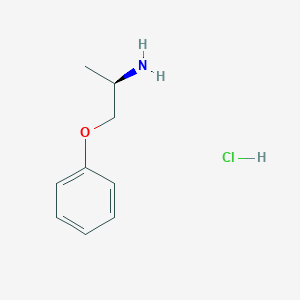![molecular formula C6H4ClN3O B13125420 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-c]pyridine core, which is a common scaffold in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce different oxo derivatives .
Applications De Recherche Scientifique
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
1H-pyrrolo[2,3-b]pyridine: A related compound with a pyrrolo core instead of a pyrazolo core.
Uniqueness
5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile scaffold for drug discovery .
Propriétés
Formule moléculaire |
C6H4ClN3O |
|---|---|
Poids moléculaire |
169.57 g/mol |
Nom IUPAC |
5-chloro-1,2-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-1-3-4(2-8-5)9-10-6(3)11/h1-2H,(H2,9,10,11) |
Clé InChI |
AJQOGWURHRFHDM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)



